FNDR-20123 Exhibits Superior Potency Against Plasmodium HDAC Relative to Broad-Spectrum Clinical HDAC Inhibitors
FNDR-20123 inhibits Plasmodium HDAC with an IC50 of 31 nM, a value that is at least 10-fold more potent than the clinically approved HDAC inhibitor SAHA (vorinostat), which displays an IC50 of 310 nM against Plasmodium falciparum in parallel ex vivo assays. Additionally, FNDR-20123 exhibits potent inhibition of human HDAC isoforms (IC50 of 3 nM), with a selectivity profile that differs markedly from SAHA, particularly with respect to HDAC3 (FNDR-20123 IC50 = 2 nM; SAHA IC50 = 869 nM) [1][2][3].
| Evidence Dimension | In vitro HDAC inhibition (IC50) |
|---|---|
| Target Compound Data | Plasmodium HDAC: 31 nM; Human HDAC: 3 nM; HDAC3: 2 nM |
| Comparator Or Baseline | SAHA (vorinostat): Plasmodium HDAC: 310 nM; HDAC3: 869 nM |
| Quantified Difference | 10-fold more potent vs. Plasmodium HDAC; 435-fold more potent vs. HDAC3 |
| Conditions | Plasmodium HDAC: biochemical assay; SAHA data: ex vivo activity against P. falciparum clinical isolates; HDAC3: recombinant enzyme assay |
Why This Matters
This enhanced potency and unique isoform selectivity profile reduce the likelihood of off-target human toxicity while maximizing parasite killing, a critical factor for selecting a lead candidate in antimalarial drug development.
- [1] S. P. Maurya, S. M. Ali, A. K. Singh, et al. Discovery of FNDR-20123, a histone deacetylase inhibitor for the treatment of Plasmodium falciparum malaria. Malaria Journal, 2020, 19, 365. View Source
- [2] J. Marfurt, F. Chalfein, P. Prayoga, et al. Ex Vivo Activity of Histone Deacetylase Inhibitors against Multidrug-Resistant Clinical Isolates of Plasmodium falciparum and P. vivax. Antimicrobial Agents and Chemotherapy, 2011, 55(3), 961-966. View Source
- [3] Adooq Bioscience. FNDR-20123 Product Datasheet (Catalog No. A24043). View Source
